7-Chloro-4-hydroxyquinoline

Catalog No.
S3312413
CAS No.
23833-97-8
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-4-hydroxyquinoline

CAS Number

23833-97-8

Product Name

7-Chloro-4-hydroxyquinoline

IUPAC Name

7-chloro-1H-quinolin-4-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)

InChI Key

XMFXTXKSWIDMER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O

Synonyms

7-chloro-4-hydroxyquinoline

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O

Synthesis of Novel Molecules:

The chemical structure of 7-Cl-4-OH, with its chlorine and hydroxyl groups attached to the quinoline ring, makes it a valuable building block for the synthesis of more complex molecules. Scientists have utilized 7-Cl-4-OH as a starting material for the preparation of various heterocyclic compounds, including quinolones and quinazolines PubChem: ). These novel molecules hold promise for applications in medicinal chemistry and materials science.

Investigation of Biological Activity:

Some studies have explored the biological activity of 7-Cl-4-OH itself. Research suggests potential antifungal and antibacterial properties Biosynth: , although further investigation is needed to determine the effectiveness and mechanism of action. Additionally, some studies have investigated the possible antiprotozoal activity of 7-Cl-4-OH derivatives [reference needed].

Reference Standard in Analytical Chemistry:

Due to its availability from commercial suppliers, 7-Cl-4-OH can be used as a reference standard in analytical chemistry applications. This allows researchers to compare the properties of unknown compounds to those of the well-characterized 7-Cl-4-OH Fisher Scientific: . This is particularly useful in quality control procedures and for verifying the identity of synthesized compounds.

7-Chloro-4-hydroxyquinoline is an organic compound with the molecular formula C₉H₆ClNO. It is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with a hydroxyl group at the 4-position and a chlorine atom at the 7-position. This compound is known for its diverse biological activities and potential applications in pharmaceuticals and materials science. The compound's unique structural features contribute to its reactivity and interaction with various biological targets.

Currently, there is no documented research on the specific biological activity or mechanism of action of 7-Cl-4-OH-Q itself. However, its potential significance lies in its use as a precursor for the synthesis of other quinoline derivatives that may possess various biological properties [].

Typical for hydroxylated aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The hydroxyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reactions with Electrophiles: The chlorine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: 7-Chloro-4-hydroxyquinoline can react with various nucleophiles to form sulfonates or other derivatives, as seen in the synthesis of hydroxychloroquine .

7-Chloro-4-hydroxyquinoline exhibits notable biological activities, including:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antimalarial Activity: The compound is a precursor in the synthesis of hydroxychloroquine, which is used to treat malaria and autoimmune diseases .
  • Potential Anticancer Effects: Research suggests that derivatives of 7-chloro-4-hydroxyquinoline may possess anticancer properties, although further studies are required to elucidate these effects fully .

The synthesis of 7-chloro-4-hydroxyquinoline can be achieved through several methods:

  • Condensation Reaction: Starting from 4-chloro-2-nitrobenzoic acid, chlorination and condensation with Meldrum's acid yield 7-chloro-4-hydroxyquinoline through a series of steps involving reduction and cyclization .
  • Decarboxylation: Another method involves decarboxylation of 7-chloroquinolin-4-carboxylic acid under high-temperature conditions .
  • Alternative Synthetic Routes: Various synthetic routes are documented, allowing for different yields and purity levels depending on the reaction conditions employed .

The applications of 7-chloro-4-hydroxyquinoline span several fields:

  • Pharmaceuticals: Primarily used as an intermediate in the synthesis of hydroxychloroquine, which is utilized for treating malaria and autoimmune diseases.
  • Antibacterial Agents: Its antimicrobial properties make it a candidate for developing new antibacterial drugs.
  • Material Science: The compound may also find applications in creating functional materials due to its unique chemical properties .

Interaction studies involving 7-chloro-4-hydroxyquinoline focus on its binding affinity to various biological targets. Research indicates that this compound interacts with enzymes and receptors involved in disease processes, which can lead to therapeutic effects. For instance, it has been studied for its potential to inhibit certain enzymes that play a role in bacterial resistance mechanisms .

Several compounds share structural similarities with 7-chloro-4-hydroxyquinoline. Below are some notable examples:

Compound NameStructure FeaturesUnique Properties
7-Chloroquinolin-4-olHydroxyl group at position 4Exhibits similar antimicrobial activity but differs in reactivity due to the absence of chlorine at position 7 .
HydroxychloroquineContains an additional side chainKnown for its use in treating malaria and autoimmune diseases; more potent than 7-chloro-4-hydroxyquinoline alone .
8-HydroxyquinolineHydroxyl group at position 8Exhibits different biological profiles; often used as a chelating agent .
QuinineAlkaloid derived from cinchona barkRenowned antimalarial agent; structurally distinct but functionally related due to antimalarial properties .

The uniqueness of 7-chloro-4-hydroxyquinoline lies in its specific halogenation pattern combined with hydroxyl functionality, which enhances its reactivity and biological activity compared to similar compounds.

Traditional Organic Synthesis Approaches

Traditional synthesis of 7-chloro-4-hydroxyquinoline derivatives predominantly relies on multi-step condensation and cyclization reactions. A notable method involves the one-pot synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid from m-chloroaniline, triethyl orthoformate, and diethyl malonate under anhydrous ferric chloride catalysis. This process begins with the formation of diethyl 2-[[(3-chlorophenyl)amino]methylene]malonate through condensation, followed by cyclization in diphenyl ether at 220–240°C to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis with sodium hydroxide produces the carboxylic acid intermediate, which undergoes decarboxylation and chlorination to furnish 4,7-dichloroquinoline.

Key advantages of this approach include:

  • High yield: Three-step reactions achieve 87–91% overall yield.
  • Operational simplicity: Elimination of intermediate purification steps due to sufficient purity after each reaction.
  • Scalability: Compatibility with industrial-scale production using cost-effective reagents like diphenyl ether and paraffin oil.

A comparative analysis of reaction conditions is provided below:

StepReagentTemperatureTimeYield
CondensationFeCl₃ (anhydrous)120°C4–6 hours89–93%
CyclizationDiphenyl ether220–240°C10–30 min90–94%
HydrolysisNaOH (10% aqueous)90–100°C30 min95–97%

This method’s reliance on high-temperature conditions and halogenated solvents, however, raises concerns about energy consumption and environmental impact, necessitating greener alternatives.

Novel Catalytic Strategies in Quinoline Functionalization

Recent advances in catalysis have enabled precise functionalization of the quinoline backbone. The flavin-dependent halogenase Rdc2, paired with flavin reductase (Fre), selectively chlorinates 3-hydroxyquinoline at the C-4 position, yielding 3-hydroxy-4-chloroquinoline with >80% regioselectivity. This enzymatic approach operates under mild aqueous conditions (pH 7.5, 25°C) and avoids toxic reagents, making it suitable for pharmaceutical applications requiring high purity. Nuclear magnetic resonance (NMR) analysis confirms chlorination at C-4 through distinctive HMBC correlations between H-2 and C-4 (δ 102.9).

Electrochemical halogenation has also emerged as a scalable alternative. Using potassium halides as both electrolytes and halogen sources, C3-H chlorination of quinoline-4(1H)-ones achieves 72–85% yields under constant current (10 mA/cm²) in an undivided cell. This method leverages halogen radicals to activate N–H bonds, enabling gram-scale synthesis without transition-metal catalysts.

Additionally, the aza-Diels–Alder reaction facilitates quinoline ring construction with embedded chlorine substituents. Reacting chlorinated imines with dienes under Lewis acid catalysis (e.g., ZnCl₂) produces chloro-substituted quinolines in a single step, avoiding intermediate isolation.

Green Chemistry Applications in Halogenated Quinoline Production

Green chemistry principles are increasingly applied to mitigate the environmental footprint of halogenated quinoline synthesis. Solvent-free protocols, such as the direct cyclization of m-chloroaniline derivatives using microwave irradiation, reduce waste generation by 40% compared to traditional methods. Catalytic systems employing immobilized enzymes (e.g., Rdc2 on silica gel) enable reagent recycling, maintaining 75% activity after five cycles.

Electrochemical synthesis further exemplifies sustainability by utilizing renewable electricity and avoiding stoichiometric oxidants. For instance, the electrochemical chlorination of quinolones operates at room temperature with water as the sole solvent, achieving atom economies exceeding 85%.

A comparison of green vs. conventional methods is outlined below:

ParameterTraditional MethodGreen Method
SolventDiphenyl etherWater
Energy input220–240°CAmbient temperature
CatalystFeCl₃None (electrochemical)
Waste generationHigh (organic solvents)Low (aqueous effluent)

These innovations align with global trends toward sustainable pharmaceutical manufacturing, though challenges remain in scaling biocatalytic processes.

The antimicrobial potential of 7-chloro-4-hydroxyquinoline remains underexplored in the provided literature. However, derivatives of its structural analogs, such as 7-chloroquinoline hydrazones, exhibit broad-spectrum activity against multidrug-resistant (MDR) pathogens. For instance, hydrazone derivatives demonstrate submicromolar growth inhibition (GI₅₀) against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), though direct evidence for the parent compound is lacking [4]. The quinoline core’s ability to intercalate microbial DNA or disrupt membrane integrity may underpin this activity, as observed in structurally similar compounds [4].

A critical gap exists in understanding 7-chloro-4-hydroxyquinoline’s direct interaction with bacterial efflux pumps or biofilm formation—key resistance mechanisms in MDR pathogens. Comparative studies with fluoroquinolones suggest that chloro-substituted quinolines could target DNA gyrase or topoisomerase IV, but experimental validation is absent in the reviewed sources [4].

Anti-Mycobacterial Action Mechanisms Against Tuberculosis Strains

Indirect evidence from 7-chloroquinoline hydrazones highlights potential anti-mycobacterial activity. These derivatives inhibit Mycobacterium tuberculosis growth by targeting cell wall synthesis or disrupting redox homeostasis, as inferred from their efficacy in reducing bacterial viability in vitro [4]. The chloro-substituent at position 7 enhances lipophilicity, potentially improving penetration through the mycobacterial waxy cell envelope [4].

Mechanistically, hydrazone derivatives may chelate essential metal ions or inhibit enzymes like enoyl-acyl carrier protein reductase (InhA), a validated target in tuberculosis treatment [4]. While 7-chloro-4-hydroxyquinoline itself has not been tested against M. tuberculosis, its structural features align with pharmacophores known to interfere with mycolic acid biosynthesis—a critical pathway for bacterial survival [4].

Position-Specific Functional Group Modification Patterns

The optimization of 7-chloro-4-hydroxyquinoline derivatives through position-specific modifications represents a systematic approach to enhancing biological activity while maintaining the core pharmacophore integrity [1] [2]. Research has demonstrated that the quinoline ring system exhibits position-dependent sensitivity to structural modifications, with each position contributing uniquely to the overall biological profile of the compound [3] [4].

Position 3 modifications have been extensively studied, revealing that methyl group addition at this location consistently decreases antimalarial activity [5]. This reduction in potency appears to stem from steric interference with target binding mechanisms, as the additional bulk disrupts optimal molecular recognition patterns essential for biological efficacy [5]. The negative impact on activity has been consistently observed across multiple quinoline derivatives, establishing position 3 as a sensitive site for structural modifications [6].

Position 4 substitutions represent the most critical modifications for biological activity optimization [1]. The amino substitution at this position is essential for antimalarial activity, as it facilitates interaction with heme molecules and enables inhibition of heme crystallization . Hydroxyl modifications at position 4 alter binding characteristics while maintaining some biological activity, though with different mechanistic profiles compared to amino derivatives [8]. The versatility of position 4 allows for diverse functional group incorporation while preserving core biological functions [2].

Position 5 modifications exhibit remarkable effects on molecular reactivity and biological outcomes [9]. Fluorine substitution at this position increases mutagenicity to a remarkable extent, demonstrating the profound electronic effects that can be achieved through strategic halogen placement [9]. The fluorine substituent at position 5 creates enhanced but potentially problematic biological effects, highlighting the importance of careful consideration when implementing modifications at this location [9].

Position 6 substitutions show particular relevance for antibacterial activity enhancement [10]. Fluorine substitution at position 6 enhances antibacterial activity and expands the spectrum of action against both gram-negative and gram-positive organisms [10]. The fluorine atom at this position improves penetration into bacterial cells, representing a successful optimization strategy for antimicrobial applications [10]. Additional medium-sized ring structures containing nitrogen atoms at position 7 further expand the range of biological activity [10].

Position 7 modifications, particularly chlorine substitution, are critical for optimal bioactivity across multiple therapeutic applications [11]. The electron-withdrawing nature of the 7-chloro substituent decreases the pKa of the aminoquinoline system, rendering it more acidic and optimizing its biological activity profile [11]. This electronic modulation places the compound in the optimal pKa range for enhanced biological performance, with activity improvements of 29-fold commonly observed [11].

Position 8 represents a position where any substitution abolishes antimalarial activity completely [5]. This absolute requirement for an unsubstituted position 8 demonstrates the critical importance of maintaining specific molecular geometry for target recognition [5]. The complete loss of activity with position 8 modifications underscores the precision required in quinoline optimization strategies [5].

Table 1: Position-Specific Functional Group Modification Patterns

PositionFunctional Group EffectsBioactivity ImpactMechanism
Position 3Methyl substitution decreases antimalarial activityNegative impact on potencySteric interference with target binding
Position 4Amino substitution essential for activity; hydroxyl modification alters bindingCore requirement for biological activityDirect interaction with biological targets
Position 5Fluorine increases mutagenicity remarkablyEnhanced but potentially toxic effectsElectronic effect on molecular reactivity
Position 6Fluorine substitution enhances antibacterial activityImproved antibacterial spectrumEnhanced membrane penetration
Position 7Chlorine substitution critical for bioactivity; electron-withdrawing effectsEssential for optimal activityElectronic modulation of pKa values
Position 8Any substitution abolishes antimalarial activityComplete loss of activityDisruption of essential binding interactions

Electronic Effects of Chlorine Substitution on Bioactivity

The electronic effects of chlorine substitution in 7-chloro-4-hydroxyquinoline derivatives represent a fundamental aspect of structure-activity relationship optimization [11]. The electron-withdrawing nature of the chlorine atom at position 7 creates significant electronic perturbations throughout the quinoline system, directly influencing the compound's interaction with biological targets [11].

The chlorine substituent at position 7 provides optimal electronic modulation by decreasing the pKa of the quinoline system by approximately 0.4 units [11]. This precise electronic adjustment places the compound in the ideal acidity range for biological activity, as demonstrated by the 29-fold improvement in antimalarial potency observed when comparing 7-chloro derivatives to their unsubstituted counterparts [11]. The electronic optimization achieved through chlorine substitution represents a critical pharmacophore element that has been maintained across numerous successful quinoline-based therapeutic agents [11].

Comparative analysis of different electron-withdrawing substituents reveals the unique optimization achieved by chlorine substitution [11]. While fluorine substitution provides moderate electron-withdrawing effects and corresponding bioactivity improvements, the electronic perturbation is insufficient to achieve optimal pKa modulation [11]. Conversely, strongly electron-withdrawing groups such as nitro substituents create excessive pKa decreases that push the compound beyond the optimal range, resulting in decreased biological activity [11].

The trifluoromethyl group demonstrates context-dependent effects on bioactivity, with strong electron-withdrawing properties that can be beneficial or detrimental depending on the specific biological target and application [12]. Research has shown that 6-trifluoromethyl quinoline derivatives can achieve enhanced potency in certain contexts, though the effects are more variable compared to the consistent benefits observed with 7-chloro substitution [12].

Molecular orbital analysis reveals that chlorine substitution affects the highest occupied molecular orbital and lowest unoccupied molecular orbital separation, influencing the compound's electronic properties and reactivity patterns [13]. The conjugated quinoline system benefits from the electronic perturbations introduced by chlorine, with the electron-withdrawing effects contributing to enhanced binding affinity for biological targets [13].

The electronic effects extend beyond simple pKa modulation to influence hydrogen bonding patterns and molecular recognition mechanisms [14]. Computational studies demonstrate that chlorine substitution alters the electron density distribution throughout the quinoline ring system, affecting both the strength and directionality of intermolecular interactions [14]. These electronic modifications contribute to improved selectivity and potency profiles observed in optimized derivatives [14].

Table 2: Electronic Effects of Chlorine Substitution on Bioactivity

SubstituentElectronic EffectpKa ModulationBioactivity EnhancementOptimal Range
7-ChloroElectron-withdrawingOptimal decrease (0.4 units)29-fold improvementYes
7-FluoroElectron-withdrawingModerate decreaseModerate improvementModerate
7-NitroStrong electron-withdrawingExcessive decreaseDecreased activityNo
7-HydrogenNeutralNo changeBaseline activityNo
7-TrifluoromethylStrong electron-withdrawingStrong decreaseVariable effectsContext-dependent

Steric Considerations in Quinoline Core Structure Optimization

Steric considerations play a fundamental role in quinoline core structure optimization, influencing both binding affinity and selectivity profiles of 7-chloro-4-hydroxyquinoline derivatives [15]. The three-dimensional arrangement of functional groups around the quinoline scaffold directly impacts molecular recognition processes and determines the success of structure-activity relationship optimization strategies [15].

The quinoline core planarity represents an essential structural feature that must be preserved during optimization efforts [15]. The aromatic character of the quinoline system enables critical π-π stacking interactions with biological targets, and any modifications that compromise planarity result in significant losses in binding affinity [15]. Conformational restriction strategies that maintain the rigid aromatic framework while introducing functional diversity have proven most successful in optimization programs [15].

Position 4 substitutions require careful consideration of space-filling requirements within the binding site of target proteins [15]. The transition from amino to hydroxyl substitution at position 4 demonstrates how subtle steric changes can significantly alter binding modes and biological activity profiles [8]. Size-appropriate substituents that complement the three-dimensional constraints of the binding pocket achieve optimal activity, while oversized groups create steric clashes that diminish potency [15].

Bulky substituents present both opportunities and challenges in quinoline optimization [12]. Research on tert-butyl versus methyl substituents reveals that larger groups can enhance selectivity through improved shape complementarity with target binding sites, but may also introduce unfavorable steric interactions that reduce overall binding affinity [12]. Structure-guided design approaches that incorporate detailed knowledge of target protein structures enable rational selection of appropriately sized substituents [12].

Conformational flexibility considerations influence the entropy of binding and overall thermodynamic favorability of protein-ligand interactions [15]. Quinoline derivatives with excessive conformational flexibility suffer from entropy penalties upon binding, while overly rigid structures may lack the adaptability required for optimal target complementarity [15]. Conformational restriction through cyclization approaches has been successfully employed to achieve the optimal balance between rigidity and flexibility [15].

Ring fusion strategies represent advanced approaches to steric optimization in quinoline derivatives [1]. Benzothiazole fusion studies demonstrate how additional ring systems can be incorporated to enhance binding interactions, though such modifications must be carefully designed to avoid introducing steric incompatibilities [1]. The rigid scaffold benefits achieved through ring fusion can improve binding affinity and selectivity when properly implemented [1].

Molecular modeling and computational approaches enable detailed analysis of steric interactions and guide optimization strategies [16]. Molecular docking studies reveal how different substituents and structural modifications affect binding modes and identify optimal substitution patterns for enhanced activity [16]. These computational tools facilitate rational design approaches that minimize the synthesis of inactive compounds while maximizing the identification of improved derivatives [16].

Table 3: Steric Considerations in Quinoline Core Structure Optimization

Structural FeatureSteric ImpactOptimization StrategyExamples
Quinoline core planarityEssential for π-π stackingMaintain aromatic characterPreserved in all active derivatives
Position 4 substitutionSpace-filling requirementsSize-appropriate substituentsAmino vs hydroxyl comparison
Bulky substituentsBinding site accommodationStructure-guided designTert-butyl vs methyl effects
Conformational flexibilityEntropy considerationsConformational restrictionCyclization approaches
Ring fusionRigid scaffold benefitsScaffold rigidificationBenzothiazole fusion studies

XLogP3

1.2

UNII

23FWH4CH0U

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23833-97-8
86-99-7

Wikipedia

7-chloroquinolin-4-ol

Dates

Last modified: 08-19-2023

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